2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its biochemical effects.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-2-propanone
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 1,1,1-Trifluoroacetone
Uniqueness
2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- is unique due to the presence of both a trifluoromethyl group and an imidazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
127183-51-1 |
---|---|
Molekularformel |
C7H7F3N2OS |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(1-methylimidazol-2-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C7H7F3N2OS/c1-12-3-2-11-6(12)14-4-5(13)7(8,9)10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
RKMRGJANBQKPQW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.